molecular formula C9H8F3NO2 B13126916 3-Amino-5-(2,2,2-trifluoroethyl)benzoicacid

3-Amino-5-(2,2,2-trifluoroethyl)benzoicacid

Cat. No.: B13126916
M. Wt: 219.16 g/mol
InChI Key: QGNJPYJGFZVSJU-UHFFFAOYSA-N
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Description

3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of an amino group at the 3-position and a trifluoroethyl group at the 5-position on the benzoic acid ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable trifluoroethylating agent reacts with a precursor benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro-3-amino-5-(2,2,2-trifluoroethyl)benzoic acid.

    Reduction: 3-Amino-5-(2,2,2-trifluoroethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.

    2-Amino-3-(trifluoromethyl)benzoic acid: Differently positioned amino and trifluoromethyl groups.

    Para-aminobenzoic acid: Lacks the trifluoroethyl group but has similar amino and carboxylic acid functionalities.

Uniqueness

3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

3-amino-5-(2,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)4-5-1-6(8(14)15)3-7(13)2-5/h1-3H,4,13H2,(H,14,15)

InChI Key

QGNJPYJGFZVSJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)CC(F)(F)F

Origin of Product

United States

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